Biochemical Target Engagement Potency: EED TR-FRET Activity Benchmarked Against Closest Structural Analogs
In the LanthaScreen TR-FRET assay measuring inhibition of a pyrrolidine-based Oregon-green probe binding to GST-tagged EED, the propan-1-one analog of the target compound (differing only by an additional methylene in the ketone substituent) exhibits an IC₅₀ of 40 nM [1]. By contrast, a structurally divergent pyrrolidine carboxamide derivative from the same assay paradigm (BDBM50231839) yields a substantially weaker IC₅₀ of 140 nM, representing a 3.5-fold reduction in potency [2]. While a direct IC₅₀ value for CAS 2034515-67-6 itself is not publicly available in peer-reviewed literature, the ethanone substituent is sterically and electronically intermediate between these two comparators, suggesting that its potency position within the SAR series is predictable and can be rationally exploited in lead optimization programs targeting the PRC2/EED axis [3].
| Evidence Dimension | EED binding inhibition (IC₅₀) in TR-FRET assay |
|---|---|
| Target Compound Data | Not yet publicly reported in primary literature; predicted to lie between 40–140 nM based on structural interpolation between propan-1-one analog (40 nM) and carboxamide analog (140 nM). |
| Comparator Or Baseline | Propan-1-one analog (BDBM50231877, CHEMBL4064647): IC₅₀ = 40 nM. Pyrrolidine carboxamide analog (BDBM50231839, CHEMBL4094876): IC₅₀ = 140 nM. |
| Quantified Difference | Propan-1-one analog is 3.5-fold more potent than carboxamide analog (40 nM vs. 140 nM). Target compound's ethanone substituent constitutes a distinct SAR data point for potency optimization. |
| Conditions | LanthaScreen TR-FRET assay: GST-tagged EED (unknown origin), pyrrolidine inhibitor-based Oregon-green probe, 1-hour incubation. |
Why This Matters
This positions CAS 2034515-67-6 as a critical building block for SAR exploration at the ketone substituent vector, which directly modulates EED binding affinity in the nanomolar range—a key determinant for selecting starting points in PRC2-targeted epigenetic drug discovery.
- [1] BindingDB. BDBM50231877 (CHEMBL4064647). IC₅₀ = 40 nM. LanthaScreen TR-FRET assay. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50231877 View Source
- [2] BindingDB. BDBM50231839 (CHEMBL4094876). IC₅₀ = 140 nM. LanthaScreen TR-FRET assay. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50231839 View Source
- [3] Curtin, M. L., Pliushchev, M. A., Li, H., Torrent, M., Dietrich, J. D., Jakob, C. G., ... & Holms, J. H. (2017). SAR of amino pyrrolidines as potent and novel protein-protein interaction inhibitors of the PRC2 complex through EED binding. Bioorganic & Medicinal Chemistry Letters, 27(7), 1576–1583. https://doi.org/10.1016/j.bmcl.2017.02.030 View Source
